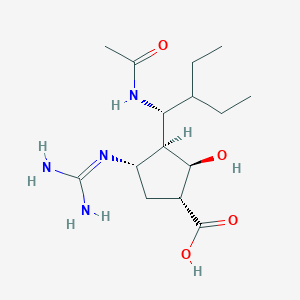

ダクラタビル RRRR 異性体

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Daclatasvir RRRR Isomer is a stereoisomer of Daclatasvir, a potent antiviral agent used primarily for the treatment of Hepatitis C Virus (HCV) infections. Daclatasvir is a direct-acting antiviral agent that inhibits the non-structural protein 5A (NS5A) of HCV, which is crucial for viral replication and assembly . The RRRR isomer refers to the specific stereochemistry of the molecule, which can influence its biological activity and pharmacokinetic properties.

科学的研究の応用

Daclatasvir RRRR Isomer has a wide range of scientific research applications, including:

Chemistry: Used as a reference standard for analytical method development and validation.

Biology: Studied for its interactions with biological macromolecules and its effects on cellular processes.

Medicine: Investigated for its antiviral properties and potential use in combination therapies for HCV.

Industry: Utilized in the development of pharmaceutical formulations and quality control processes.

作用機序

Target of Action

Daclatasvir RRRR Isomer is a direct-acting antiviral agent against Hepatitis C Virus (HCV). It primarily targets NS5A , a nonstructural phosphoprotein encoded by HCV . NS5A is part of a functional replication complex responsible for viral RNA genome amplification .

Mode of Action

Daclatasvir exerts its antiviral action by preventing RNA replication and virion assembly. It binds to the N-terminus of the D1 domain of NS5A, which prevents its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Biochemical Pathways

The NS5A protein plays a crucial role in the replication of the HCV RNA genome. By binding to NS5A, Daclatasvir disrupts the function of new HCV replication complexes, thereby preventing the replication of the HCV RNA genome . This disruption of the viral replication process is the key biochemical pathway affected by Daclatasvir.

Pharmacokinetics

Daclatasvir undergoes rapid absorption, with a time to reach maximum plasma concentration of 1–2 hours and an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies . Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for daclatasvir .

Result of Action

The result of Daclatasvir’s action is the inhibition of HCV replication, leading to a decrease in viral load. This can lead to the eradication of HCV infection, which is associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Daclatasvir can be influenced by various environmental factors. For instance, the presence of strong inhibitors of cytochrome P450 3A4 requires a reduction in the dose of Daclatasvir from 60 to 30 mg once daily . On the other hand, when co-administered with moderate inducers of cytochrome P450 3A4, the dose of Daclatasvir should be increased from 60 to 90 mg once daily . Co-administration of Daclatasvir with strong inducers of cytochrome P450 3A4 is contraindicated .

生化学分析

Biochemical Properties

Daclatasvir RRRR Isomer, like its parent compound, is believed to interact with the NS5A protein, a critical component of the HCV replication complex . This interaction disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Cellular Effects

Daclatasvir RRRR Isomer’s interaction with the NS5A protein can have profound effects on cells infected with HCV. By inhibiting the replication complex, it prevents the virus from replicating and spreading within the host . This can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Daclatasvir RRRR Isomer involves binding to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for virion replication complex assembly . This action disrupts both the cis- and trans-acting functions of NS5A .

Temporal Effects in Laboratory Settings

Daclatasvir RRRR Isomer undergoes rapid absorption, reaching maximum plasma concentration in 1–2 hours and has an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies .

Metabolic Pathways

Daclatasvir RRRR Isomer is predominantly metabolized via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion . Renal clearance is a minor route of elimination for Daclatasvir RRRR Isomer .

Transport and Distribution

The transport and distribution of Daclatasvir RRRR Isomer within cells and tissues are likely to be similar to that of Daclatasvir. Daclatasvir has low-to-moderate clearance with the predominant route of elimination via cytochrome P450 3A4-mediated metabolism and P-glycoprotein excretion and intestinal secretion .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Daclatasvir RRRR Isomer involves the use of chiral stationary phases to achieve the desired stereoisomeric purity. One method involves the use of amylose tris (3-chlorophenylcarbamate) stationary phase in high-performance liquid chromatography (HPLC) to separate the enantiomers . The mobile phase typically consists of acetonitrile:diethylamine and methanol:diethylamine, with the column oven maintained at 40°C .

Industrial Production Methods

Industrial production of Daclatasvir RRRR Isomer may involve continuous flow synthesis, which allows for the efficient and scalable production of the compound. This method utilizes innovative reaction chemistry and post-synthesis purification equipment to achieve high yields and purity .

化学反応の分析

Types of Reactions

Daclatasvir RRRR Isomer undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydrogenated forms of the compound .

類似化合物との比較

Similar Compounds

Daclatasvir SRRR Isomer: Another stereoisomer with different stereochemistry.

Daclatasvir RRSS Isomer: Differing in the stereochemistry at specific positions.

Daclatasvir RSSR Isomer: Another stereoisomer with unique stereochemistry.

Uniqueness

Daclatasvir RRRR Isomer is unique due to its specific stereochemistry, which can influence its binding affinity to NS5A and its overall antiviral efficacy. The precise stereochemistry can also affect the pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .

特性

CAS番号 |

1417333-58-4 |

|---|---|

分子式 |

C₄₀H₅₀N₈O₆ |

分子量 |

738.88 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-Dimethyl-5-[2-(4-octylphenyl)ethyl]-1,3-dioxan-5-amine](/img/structure/B1144937.png)